molecular formula C13H9ClN4S B5738135 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine

5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No.: B5738135
M. Wt: 288.76 g/mol
InChI Key: LWISJGQYFFFIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, as it has been found to inhibit the activity of glycogen synthase kinase-3 (GSK-3) in various biological systems.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, apoptosis, and differentiation. Inhibition of GSK-3 activity has been found to have therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different biological systems. The compound has been shown to inhibit the activity of GSK-3, which leads to the activation of various downstream signaling pathways. Inhibition of GSK-3 activity has been found to have therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine in lab experiments is its ability to selectively inhibit GSK-3 activity. This allows researchers to study the role of GSK-3 in various biological processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization is required to minimize toxicity and off-target effects.

Future Directions

There are several future directions for the study of 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine. One of the future directions is the development of more potent and selective GSK-3 inhibitors. Another future direction is the study of the role of GSK-3 in various diseases and the potential therapeutic applications of GSK-3 inhibitors. Additionally, the use of this compound in combination with other therapeutic agents could enhance its therapeutic efficacy. Further research is required to fully understand the potential of this compound in various diseases.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential therapeutic applications. The compound has been found to inhibit the activity of GSK-3, which is involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation. Inhibition of GSK-3 activity has been found to have therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes. Further research is required to fully understand the potential of this compound in various diseases.

Synthesis Methods

The synthesis of 5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the reaction of 2-chloro-5-nitropyridine with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-pyridylboronic acid in the presence of a palladium catalyst to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has been found to have potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and diabetes. The compound has been shown to inhibit the activity of GSK-3, which is involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation. Inhibition of GSK-3 has been found to have therapeutic effects in various diseases.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-10-1-2-12(16-7-10)18-13-17-11(8-19-13)9-3-5-15-6-4-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISJGQYFFFIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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